molecular formula C23H23N5O2 B11286905 4-Methyl-6-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

4-Methyl-6-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11286905
M. Wt: 401.5 g/mol
InChI Key: AWGJSVQYNDZNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps in the synthesis may involve:

    N-alkylation: Introduction of the methyl group on the nitrogen atom.

    Aromatic substitution: Introduction of the 4-methylphenyl groups.

    Cyclization: Formation of the imidazo[1,2-g]purine core.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O2/c1-15-4-8-17(9-5-15)14-28-21(29)19-20(25(3)23(28)30)24-22-26(12-13-27(19)22)18-10-6-16(2)7-11-18/h4-11H,12-14H2,1-3H3

InChI Key

AWGJSVQYNDZNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC=C(C=C5)C)N(C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.